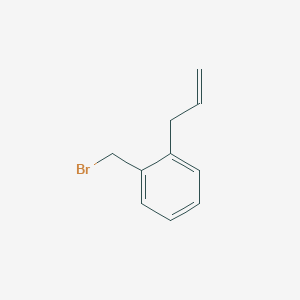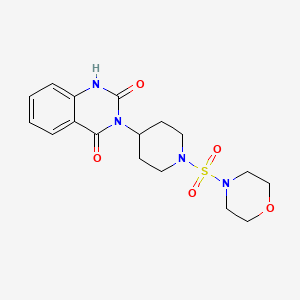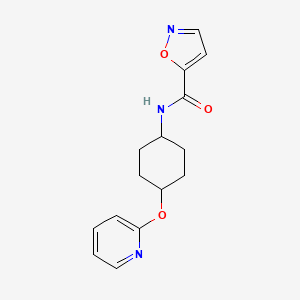![molecular formula C18H17N3O4S2 B2464124 2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 312604-35-6](/img/structure/B2464124.png)
2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an aromatic phenyl ring, a sulfamoyl group (-SO2NH2), and a methylphenoxy group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions . The sulfamoyl group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfamoyl and methylphenoxy groups) would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
- Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, related to the chemical , have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection against picrotoxin-induced convulsion, with one compound exhibiting significant anticonvulsive effects (Farag et al., 2012).
Antibacterial Activities
- Novel derivatives of 2-(2,4-dioxo-5-[4-(4-phenyl-thiazol-2-ylsulfamoyl)-benzylidene]-thiazolidin-3yl)-n-phenyl-acetamide have shown in vitro antibacterial activity against common pathogens like Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).
Antimicrobial Profile
- Research on compounds similar to 2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has demonstrated their potential as antimicrobial agents. These studies focus on the synthesis and evaluation of their antibacterial and antifungal activities, suggesting their applicability in combating microbial infections (Fuloria et al., 2014).
Hypoglycemic Activity
- Certain derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models, indicating potential applications in the treatment of diabetes (Nikalje et al., 2012).
Anticancer Agents
- Some derivatives of the compound have been studied for their anticancer activity. These studies involve structural modifications to enhance their effectiveness against specific cancer cell lines, suggesting potential use in cancer therapy (Evren et al., 2019).
Selective β3-adrenergic Receptor Agonists
- Derivatives with phenoxypropanolamine moiety have shown potent agonistic activity against β3-adrenergic receptors with potential applications in treating obesity and type 2 diabetes (Maruyama et al., 2012).
VEGF-A Inhibitors
- Benzophenone-thiazole derivatives related to the compound have been synthesized and shown to inhibit VEGF-A, suggesting potential use in antiangiogenic therapies for cancer (Prashanth et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-3-2-4-15(11-13)25-12-17(22)20-14-5-7-16(8-6-14)27(23,24)21-18-19-9-10-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKTRHYHVGFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464042.png)
![(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464045.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide](/img/structure/B2464050.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2464053.png)


![3-Chloro-2-[(3-nitro-2-pyridinyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2464058.png)
![N-[(4-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2464059.png)


